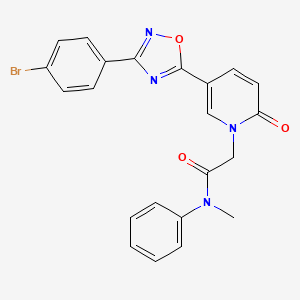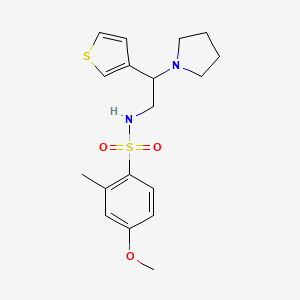![molecular formula C7H13F2NO2S B2890322 [1-(Difluoromethyl)cyclopentyl]methanesulfonamide CAS No. 2126177-50-0](/img/structure/B2890322.png)
[1-(Difluoromethyl)cyclopentyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Difluoromethyl)cyclopentyl]methanesulfonamide: is a chemical compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)cyclopentyl]methanesulfonamide typically involves the reaction of cyclopentyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Difluoromethyl)cyclopentyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethylcyclopentyl ketones.
Reduction: Formation of difluoromethylcyclopentylamines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Difluoromethyl)cyclopentyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It is often used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(Difluoromethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
- [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide
- [1-(Chloromethyl)cyclopentyl]methanesulfonamide
- [1-(Bromomethyl)cyclopentyl]methanesulfonamide
Comparison: Compared to its analogs, [1-(Difluoromethyl)cyclopentyl]methanesulfonamide exhibits unique reactivity due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions. Additionally, the difluoromethyl group can enhance the compound’s stability and bioactivity, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
[1-(difluoromethyl)cyclopentyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNQUAODQTIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2890243.png)




![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2890252.png)
![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)


![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)
![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)
